![molecular formula C6H8O3 B13472541 (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol CAS No. 1932412-79-7](/img/structure/B13472541.png)
(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol is a complex organic compound characterized by its unique furan-fused structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions are critical to the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-fused structures and derivatives with comparable chemical properties. Examples include:
- (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-one
- (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-amine
Uniqueness
What sets (3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol apart is its specific stereochemistry and the unique arrangement of its furan rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
1932412-79-7 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(3S,3aR,6aR)-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C6H8O3/c7-4-3-9-5-1-2-8-6(4)5/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 |
InChI Key |
RMWKNPUEMIQVLB-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)C=CO2)O |
Canonical SMILES |
C1C(C2C(O1)C=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


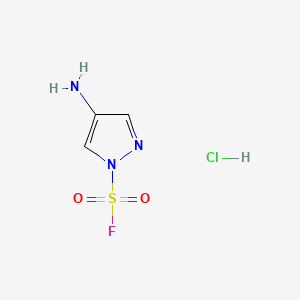

![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
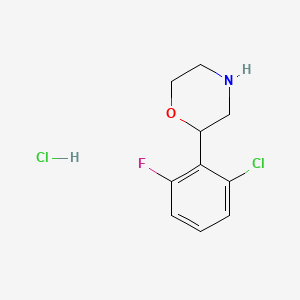
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
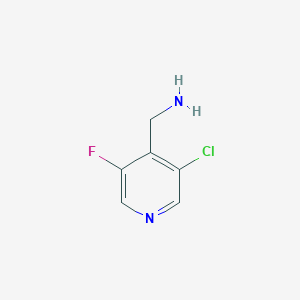
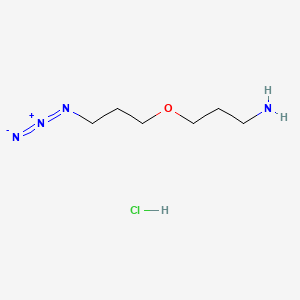
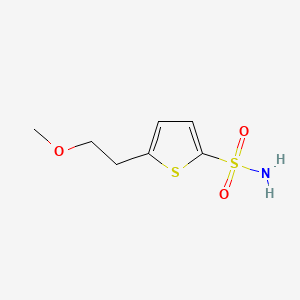
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)

